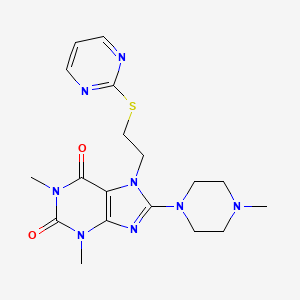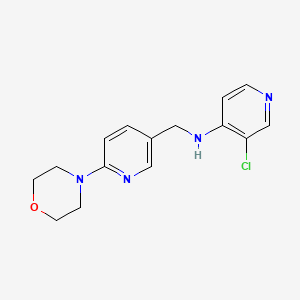![molecular formula C12H13N7O2 B2645154 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034326-35-5](/img/structure/B2645154.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . It has a molecular weight of 179.18 and its IUPAC name is (6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI code for the compound is 1S/C7H9N5O/c1-13-7-3-2-5-9-10-6(4-8)12(5)11-7/h2-3H,4,8H2,1H3 . This indicates the presence of a methoxy group, a triazolo group, a pyridazin group, and a pyrazole group in the molecule.It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1332492-79-1 .
Scientific Research Applications
Synthesis of Derivatives for Biological Evaluation
Research on related compounds has focused on synthesizing various pyrazole and pyrimidine derivatives, including those with similar structural motifs to the compound . These studies aim to explore the chemical properties, synthesize new derivatives, and evaluate their biological activities. For instance, the synthesis of Pyrazolo[3, 4]pyrimidine derivatives has been explored for their potential antimicrobial activity. Such derivatives were synthesized using precursors like β-enaminonitrile, which shows the versatility of pyrazole-based compounds in creating biologically active molecules (Shamroukh, Rashad, & Sayed, 2005).
Antimicrobial and Antiviral Activities
Derivatives of pyrazolo and triazolo pyridazines have been evaluated for their antimicrobial and antiviral activities. The research delves into the potential therapeutic applications of these compounds against various pathogens. For example, the synthesis of new pyrazole, fused Pyrazolo[3,4-d]-pyrimidine, and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has shown promising antimicrobial activity, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Antitumor Activities
The exploration of pyrazole and pyrimidine derivatives extends to evaluating their antitumor activities. Some derivatives have demonstrated significant in vitro antitumor potential, suggesting that modifications of the pyrazole core could lead to the development of new anticancer agents. The cytotoxic effects against human breast and liver carcinoma cell lines have been investigated, with some compounds showing inhibition effects comparable to those of established chemotherapy agents (Riyadh, 2011).
Synthesis Methods and Chemical Properties
The chemical synthesis and properties of pyrazolo[4,3-b]pyridazine derivatives have been a focus of research, aiming to understand the fundamental aspects of these compounds. Investigations into efficient synthesis methods, including desulfurative cyclization techniques, provide insights into the versatile chemistry of pyrazolo and triazolo derivatives. Such research not only expands the chemical toolkit available for synthesizing these compounds but also opens up new avenues for developing therapeutically relevant molecules (Ramesha et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-18-8(5-6-14-18)12(20)13-7-10-16-15-9-3-4-11(21-2)17-19(9)10/h3-6H,7H2,1-2H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDGQUQJZVWAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2645078.png)
![N-(3,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2645079.png)

![8-Benzoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2645082.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-(methylsulfanyl)quinazoline](/img/structure/B2645083.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2645084.png)

![methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2645090.png)